3-Chloro-5-(p-tolyl)-1,2,4-triazine

Chemical Purity Procurement Quality Control

Select 3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS 1368414-41-8) for its unique 3-chloro substituent enabling SNAr reactions inaccessible to O/S analogs. The p-tolyl group imparts distinct steric/electronic properties essential for SAR studies and focused library synthesis of bioactive triazinones. Available at 98% purity to minimize in-house purification and accelerate your medicinal chemistry timelines.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 1368414-41-8
Cat. No. B3100405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(p-tolyl)-1,2,4-triazine
CAS1368414-41-8
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=NC(=N2)Cl
InChIInChI=1S/C10H8ClN3/c1-7-2-4-8(5-3-7)9-6-12-14-10(11)13-9/h2-6H,1H3
InChIKeyVPGACEUEVMQOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS 1368414-41-8): Chemical Profile and Procurement Considerations


3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS 1368414-41-8) is a heterocyclic building block belonging to the 1,2,4-triazine class, featuring a chloro substituent at the 3-position and a p-tolyl group at the 5-position . The compound has a molecular formula of C10H8ClN3, a molecular weight of 205.64 g/mol, and a computed XLogP3 value of 2.2 [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 3-Chloro-5-(p-tolyl)-1,2,4-triazine (CAS 1368414-41-8) Cannot Be Casually Substituted


The 3-chloro substituent in 3-Chloro-5-(p-tolyl)-1,2,4-triazine is a critical functional handle that enables specific nucleophilic aromatic substitution (SNAr) reactions not accessible with its oxygen or sulfur analogs . Substituting with 3-methoxy or 3-methylthio derivatives [1] would require harsher conditions or alternative synthetic routes, potentially impacting yield and purity [2]. Furthermore, the p-tolyl group at the 5-position provides a distinct steric and electronic profile compared to phenyl or other aryl substituents, influencing downstream biological activity and physicochemical properties [3]. Direct replacement with an unsubstituted or differently substituted analog risks altering reaction outcomes and final product performance.

Quantitative Differentiation of 3-Chloro-5-(p-tolyl)-1,2,4-triazine Against Key Analogs


Purity Specification Comparison: 3-Chloro-5-(p-tolyl)-1,2,4-triazine vs. 3-(Methylthio)-5-(p-tolyl)-1,2,4-triazine

Commercially available 3-Chloro-5-(p-tolyl)-1,2,4-triazine is offered at a minimum purity of 95% by AKSci and 98% by MolCore . In contrast, a common alternative building block, 3-(Methylthio)-5-(p-tolyl)-1,2,4-triazine, is typically supplied at 95% purity . While both meet general research-grade standards, the availability of a higher purity grade (98%) for the chloro analog provides an advantage for applications requiring precise stoichiometry and minimal side reactions.

Chemical Purity Procurement Quality Control

Computed Lipophilicity (XLogP3) Comparison: 3-Chloro-5-(p-tolyl)-1,2,4-triazine vs. 5-(p-Tolyl)-1,2,4-triazine

The computed XLogP3 value for 3-Chloro-5-(p-tolyl)-1,2,4-triazine is 2.2 [1]. Its des-chloro analog, 5-(p-Tolyl)-1,2,4-triazine, has a computed XLogP3 of 1.9 (estimate based on molecular formula C10H9N3, MW 171.20) [2]. The 0.3 log unit increase in lipophilicity for the chloro derivative may translate to enhanced membrane permeability, a key parameter in medicinal chemistry optimization.

Lipophilicity Drug-likeness Physicochemical Properties

Biological Activity Class Comparison: 1,2,4-Triazine Scaffold vs. Other Heterocycles

Substituted 1,2,4-triazines, as a class, demonstrate significant inhibitory activity against acetylcholinesterase (AChE) and glutathione S-transferase (GST). A recent study reported IC50 values for various 1,2,4-triazines ranging from 2.45 to 9.91 µM for AChE and 3.98 to 8.45 µM for GST [1]. This establishes the 1,2,4-triazine core as a viable scaffold for enzyme inhibition. While specific data for 3-Chloro-5-(p-tolyl)-1,2,4-triazine is not yet published, its structural features (chloro and p-tolyl substituents) align with motifs known to enhance potency within this series [2].

Anticancer Enzyme Inhibition Biological Screening

Synthetic Utility: 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a Key Intermediate for 1,2,4-Triazin-3(2H)-ones

3-Chloro-5-(p-tolyl)-1,2,4-triazine is a direct precursor to 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one (CAS 1199767-11-7) [1]. This transformation leverages the chloro leaving group for hydrolysis or nucleophilic substitution. The alternative routes to this triazinone often involve less efficient cyclization reactions . Quantitatively, the yield of triazinone formation from the chloro-triazine precursor can be optimized to >80% under mild conditions (class-level inference based on analogous 1,2,4-triazine chemistry), whereas alternative syntheses may require multiple steps with lower overall yield.

Organic Synthesis Building Block Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-Chloro-5-(p-tolyl)-1,2,4-triazine


Medicinal Chemistry: Synthesis of 1,2,4-Triazinone-Based Pharmacophores

Leverage the chloro leaving group of 3-Chloro-5-(p-tolyl)-1,2,4-triazine to efficiently access 5-(p-Tolyl)-1,2,4-triazin-3(2H)-one derivatives, which are known building blocks for bioactive molecules. This one-step transformation (hydrolysis or nucleophilic substitution) offers a streamlined route compared to multi-step cyclization methods [1].

Hit-to-Lead Optimization in Drug Discovery

Incorporate 3-Chloro-5-(p-tolyl)-1,2,4-triazine as a core scaffold for synthesizing focused libraries of 1,2,4-triazine analogs. The established enzyme inhibitory activity of the 1,2,4-triazine class (AChE IC50 2.45–9.91 µM, GST IC50 3.98–8.45 µM) [2] supports its use in programs targeting cancer, inflammation, or neurological disorders, where the p-tolyl and chloro substituents can modulate potency and selectivity.

Building Block Procurement for Contract Research Organizations (CROs)

Select 3-Chloro-5-(p-tolyl)-1,2,4-triazine from suppliers offering 98% purity for custom synthesis projects requiring high-purity intermediates. Its availability in higher purity grades compared to some analogs reduces the need for in-house purification, accelerating project timelines.

Academic Research: Exploring Structure-Activity Relationships (SAR)

Utilize 3-Chloro-5-(p-tolyl)-1,2,4-triazine to probe the impact of 3-position substituents (Cl vs. OMe, SMe, H) on the biological activity of 5-aryl-1,2,4-triazines. The distinct lipophilicity (XLogP3 2.2) [3] and electronic properties of the chloro group provide a unique data point in SAR studies aimed at optimizing ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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